Cas no 1048664-14-7 (1-Acetyl-4-(2-bromoethyl)piperazine hydrobromide)
1-Acetyl-4-(2-bromoethyl)piperazine hydrobromide Chemical and Physical Properties
Names and Identifiers
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- TIMTEC-BB SBB010032
- 1-acetyl-4-(2-bromoethyl)piperazine hydrobromide
- 1-[4-(2-bromoethyl)-1-piperazinyl]ethanone hydrobromide
- 1-(4-(2-Bromoethyl)piperazin-1-yl)ethanone hydrobromide
- 1-[4-(2-bromoethyl)piperazin-1-yl]ethanone;hydrobromide
- 1-acetyl-4-(2-bromoethyl)piperazine, bromide
- SBB010032
- ST060428
- E76783
- A906900
- 1-Acetyl-4-(2-bromoethyl)piperazine hydrobromide
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- MDL: MFCD06149969
- Inchi: 1S/C8H15BrN2O.BrH/c1-8(12)11-6-4-10(3-2-9)5-7-11;/h2-7H2,1H3;1H
- InChI Key: FBZZFKNGDDHMPS-UHFFFAOYSA-N
- SMILES: BrCCN1CCN(C(C)=O)CC1.Br
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 155
- Topological Polar Surface Area: 23.6
1-Acetyl-4-(2-bromoethyl)piperazine hydrobromide Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazard Category Code: 36
- Safety Instruction: 26
1-Acetyl-4-(2-bromoethyl)piperazine hydrobromide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SE788-1g |
1-Acetyl-4-(2-bromoethyl)piperazine hydrobromide |
1048664-14-7 | 97% | 1g |
4315CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SE788-100mg |
1-Acetyl-4-(2-bromoethyl)piperazine hydrobromide |
1048664-14-7 | 97% | 100mg |
777CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SE788-250mg |
1-Acetyl-4-(2-bromoethyl)piperazine hydrobromide |
1048664-14-7 | 97% | 250mg |
1535CNY | 2021-05-07 | |
| TRC | A129665-100mg |
1-Acetyl-4-(2-bromoethyl)piperazine hydrobromide |
1048664-14-7 | 100mg |
$ 185.00 | 2022-06-08 | ||
| TRC | A129665-250mg |
1-Acetyl-4-(2-bromoethyl)piperazine hydrobromide |
1048664-14-7 | 250mg |
$ 380.00 | 2022-06-08 | ||
| TRC | A129665-500mg |
1-Acetyl-4-(2-bromoethyl)piperazine hydrobromide |
1048664-14-7 | 500mg |
$ 600.00 | 2022-06-08 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SE788-200mg |
1-Acetyl-4-(2-bromoethyl)piperazine hydrobromide |
1048664-14-7 | 97% | 200mg |
1147.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SE788-50mg |
1-Acetyl-4-(2-bromoethyl)piperazine hydrobromide |
1048664-14-7 | 97% | 50mg |
459.0CNY | 2021-07-14 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B14010-100mg |
1-(4-(2-Bromoethyl)piperazin-1-yl)ethanone hydrobromide |
1048664-14-7 | 97% | 100mg |
¥155.0 | 2024-07-16 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B14010-1g |
1-(4-(2-Bromoethyl)piperazin-1-yl)ethanone hydrobromide |
1048664-14-7 | 97% | 1g |
¥2268.0 | 2024-07-16 |
1-Acetyl-4-(2-bromoethyl)piperazine hydrobromide Suppliers
1-Acetyl-4-(2-bromoethyl)piperazine hydrobromide Related Literature
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
Additional information on 1-Acetyl-4-(2-bromoethyl)piperazine hydrobromide
1-Acetyl-4-(2-bromoethyl)piperazine hydrobromide: A Comprehensive Overview
1-Acetyl-4-(2-bromoethyl)piperazine hydrobromide (CAS No. 1048664-14-7) is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, characterized by its unique structure and functional groups, has garnered attention due to its potential applications in drug development and as a building block in synthetic chemistry. In this article, we will delve into the structural features, synthesis methods, and recent advancements in understanding its properties and applications.
The molecular structure of 1-Acetyl-4-(2-bromoethyl)piperazine hydrobromide consists of a piperazine ring, a six-membered saturated amine-containing heterocycle, which serves as the core framework. The piperazine ring is substituted at position 1 with an acetyl group (-COCH3) and at position 4 with a 2-bromoethyl group (-CH2CH2Br). The hydrobromide counterion (HBr) is present to neutralize the positive charge on the nitrogen atoms within the piperazine ring. This combination of functional groups imparts unique chemical and biological properties to the compound.
Recent studies have highlighted the importance of piperazine derivatives in medicinal chemistry. Piperazines are known for their ability to act as hydrogen bond donors and acceptors, making them valuable in drug design for targeting various biological receptors. The acetyl group in 1-Acetyl-4-(2-bromoethyl)piperazine hydrobromide contributes to lipophilicity, enhancing the compound's ability to cross biological membranes. Meanwhile, the bromoethyl group introduces electrophilic character, which can be exploited in various chemical reactions or as a potential site for further functionalization.
The synthesis of 1-Acetyl-4-(2-bromoethyl)piperazine hydrobromide typically involves multi-step processes that include nucleophilic substitution, acetylation, and bromination reactions. Researchers have optimized these steps to achieve high yields and purity levels. For instance, recent advancements in catalytic methods have enabled more efficient bromination of piperazine derivatives, reducing reaction times and minimizing byproducts.
In terms of applications, 1-Acetyl-4-(2-bromoethyl)piperazine hydrobromide has shown promise in several therapeutic areas. Its ability to modulate ion channels and G-protein coupled receptors (GPCRs) has been explored in preclinical studies targeting central nervous system disorders such as epilepsy and anxiety. Additionally, this compound has demonstrated potential as a lead molecule for anti-cancer drug development due to its inhibitory effects on certain kinases involved in tumor progression.
Recent research has also focused on the pharmacokinetic properties of 1-Acetyl-4-(2-bromoethyl)piperazine hydrobromide. Studies conducted in animal models have provided insights into its absorption, distribution, metabolism, and excretion (ADME) profile. These findings are crucial for evaluating its suitability as a drug candidate and guiding further optimization efforts.
Furthermore, the use of computational chemistry tools has significantly enhanced our understanding of the molecular interactions involving 1-Acetyl-4-(2-bromoethyl)piperazine hydrobromide. Docking studies have revealed potential binding modes with target proteins, providing valuable information for rational drug design.
In conclusion, 1-Acetyl-4-(2-bromoethyl)piperazine hydrobromide (CAS No. 1048664-14-7) is a versatile compound with a wealth of potential applications in pharmaceutical research and synthetic chemistry. Its unique structure and functional groups make it an attractive candidate for exploring novel therapeutic strategies across diverse disease areas. As research continues to uncover its full potential, this compound is poised to play a significant role in advancing modern medicine.
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